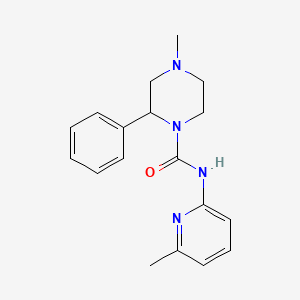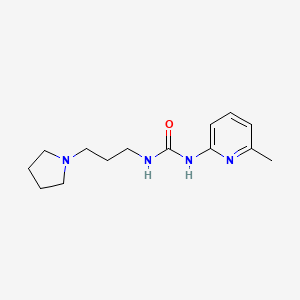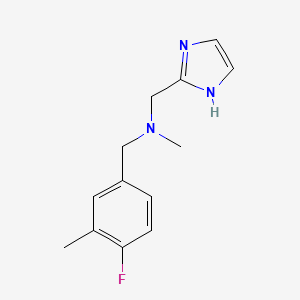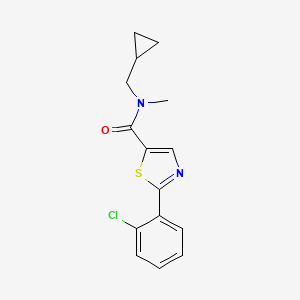![molecular formula C14H19F2N3O B6749605 1-(1-Cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6749605.png)
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a difluoroethyl moiety, and a pyridinyl ethyl urea structure, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Difluoroethyl Group: The difluoroethyl moiety can be incorporated via nucleophilic substitution reactions using difluoroethyl halides.
Coupling with Pyridinyl Ethyl Urea: The final step involves coupling the cyclopropyl-difluoroethyl intermediate with a pyridinyl ethyl urea derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Purification techniques: Employing methods such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridinyl or difluoroethyl moieties, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The cyclopropyl and difluoroethyl groups may enhance its binding affinity and specificity, while the pyridinyl moiety can interact with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]amine: Similar structure but with an amine group instead of urea.
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]carbamate: Contains a carbamate group instead of urea.
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]thiourea: Features a thiourea group instead of urea.
Uniqueness
1-(1-Cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both cyclopropyl and difluoroethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O/c1-9-8-17-6-4-10(9)5-7-18-14(20)19-12(13(15)16)11-2-3-11/h4,6,8,11-13H,2-3,5,7H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJGGELOHMJBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCNC(=O)NC(C2CC2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea](/img/structure/B6749566.png)

![2-Methyl-2-[4-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]propanenitrile](/img/structure/B6749584.png)
![Ethyl 2-[(1-oxoisochromene-3-carbonyl)-propylamino]propanoate](/img/structure/B6749585.png)
![1-[[3-(Spiro[3.3]heptan-3-ylamino)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B6749589.png)
![1,2,4-Benzotriazin-3-yl-[2-(2,3-dimethylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6749591.png)
![4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B6749597.png)
![benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate](/img/structure/B6749606.png)
![(5-Fluoropyridin-3-yl)-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B6749610.png)
![N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-methylphenyl)-N-methylacetamide](/img/structure/B6749617.png)

